molecular formula C20H22O5 B13042329 Wulignan a2

Wulignan a2

Cat. No.: B13042329
M. Wt: 342.4 g/mol
InChI Key: WFNWOPFVZGRWFA-XCJKDKRRSA-N
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Description

Wulignan A2 is a tetralin-type lignan isolated from plants in the Schisandra genus, particularly Schisandra rubriflora and Schisandra henryi . Its IUPAC name is (2R,3S,4R)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalenone, with a molecular formula of C₂₀H₂₂O₅ and a molecular weight of 342.40 g/mol . Key structural features include a tetralin (tetrahydrofuran) core, methoxy and hydroxyl substituents, and stereochemical specificity at positions 2, 3, and 4 .

It is also reported to influence cellular pathways such as NF-κB signaling .

Properties

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

(2R,3S,4R)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C20H22O5/c1-10-11(2)20(23)14-9-18(25-4)16(22)8-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11-,19-/m1/s1

InChI Key

WFNWOPFVZGRWFA-XCJKDKRRSA-N

Isomeric SMILES

C[C@@H]1[C@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)O)OC)C

Canonical SMILES

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)O)OC)C

Origin of Product

United States

Preparation Methods

The preparation of Wulignan A2 involves the extraction and isolation from the stems of Schisandra henryi. The process typically includes the following steps :

    Extraction: The plant material is subjected to solvent extraction using methanol or ethanol to obtain a crude extract containing lignans.

    Purification: The crude extract is further purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

    Characterization: The isolated compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.

Chemical Reactions Analysis

Wulignan A2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in substituted derivatives of this compound.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

    Chemistry: Wulignan A2 and its derivatives are used as starting materials for the synthesis of more complex lignan compounds.

    Biology: The biological activities of this compound, such as its antioxidant and anti-inflammatory properties, make it a subject of interest in biological research.

    Medicine: this compound has shown potential as a therapeutic agent due to its cytotoxic effects on certain cancer cell lines and its hepatoprotective properties.

    Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries to enhance product stability and shelf life.

Mechanism of Action

The mechanism of action of Wulignan A2 involves its interaction with various molecular targets and pathways . The compound has been shown to:

    Induce Apoptosis: this compound can trigger programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.

    Inhibit Inflammatory Pathways: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

    Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress, protecting cells from damage.

Comparison with Similar Compounds

Wulignan A1

  • Structure: Shares the tetralin core with Wulignan A2 but differs in stereochemistry and substituent positions. Wulignan A1 has the molecular formula C₂₀H₂₂O₅ (same as A2) but distinct optical rotations ([α]D = -38.9° for A1 vs. [α]D = -61.2° for A2 in methanol) .
  • Source : Co-occurs with A2 in S. henryi and S. rubriflora .
  • Wulignan A1 also shows moderate activity against COX-1 and COX-2 enzymes .
  • Quantitative Data : In S. henryi microshoot cultures, Wulignan A1 content is 0.01 mg/100 g DW , similar to A2 levels .

Epischisandrone

  • Structure : A tetralin lignan with a ketone group at position 7 and a hydroxyl group at position 6, differing in substituent arrangement compared to this compound .
  • Source : Isolated from S. henryi fruits .
  • Bioactivity : Demonstrates antileukemic activity (P-388 cells) but with lower potency than this compound .

Licarin B

  • Structure : A dihydrobenzofuran neolignan, structurally distinct from tetralin lignans but co-occurring in Schisandra species .
  • Source : Found in S. rubriflora and S. chinensis .
  • Bioactivity : Inhibits sPLA2 and COX-2, showing anti-inflammatory activity . Licarin B content in S. henryi is 8.40 mg/100 g DW , significantly higher than this compound .

Functional Comparison with Pharmacologically Active Lignans

Schisandrin

  • Structure : A dibenzocyclooctadiene lignan with a distinct bicyclic core .
  • Bioactivity : Potent hepatoprotective and antioxidant effects, with higher abundance in Schisandra species (e.g., 71.98 mg/100 g DW in elicited cultures) .
  • Key Difference : Schisandrin’s mechanism involves Nrf2 activation, whereas this compound targets NF-κB and metabolic enzymes .

Gomisin A

  • Structure : Dibenzocyclooctadiene lignan with a macrocyclic ring .
  • Bioactivity : Inhibits HIV-1 protease and exhibits anti-inflammatory activity via COX-2 suppression. Content reaches 91.53 mg/100 g DW in elicited cultures .
  • Key Difference : Gomisin A’s macrocyclic structure enhances bioavailability compared to tetralin lignans like this compound .

Quantitative Analysis of Lignans in Schisandra Species

Compound Content (mg/100 g DW) Source Key Activity
This compound Not quantified* S. henryi Anticancer
Wulignan A1 0.01 S. henryi Anticancer, Anti-inflammatory
Schisandrin 71.98 S. rubriflora Hepatoprotective
Gomisin A 91.53 S. rubriflora Anti-HIV, Anti-inflammatory
Licarin B 8.40 S. henryi Anti-inflammatory

Note: this compound is identified in *S. henryi and S. rubriflora but lacks quantitative data in most studies .

Q & A

Basic Research Questions

Q. What are the validated methodologies for chemical characterization and structural elucidation of Wulignan A2?

  • Methodological Answer : Employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for stereochemical analysis, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for absolute configuration determination. Compare spectral data with structurally related compounds like Wulignan A1 . For novel compounds, include purity assessments via HPLC and melting point analysis .

Q. How can researchers quantify this compound in complex biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards for precision. Validate the method using parameters such as linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and recovery rates (85–115%) . Include PCA for multivariate analysis to distinguish this compound from co-eluting metabolites .

Q. What experimental protocols ensure reproducibility in this compound synthesis?

  • Methodological Answer : Document synthesis steps in granular detail, including solvent systems, reaction temperatures, and catalyst ratios. For novel syntheses, provide characterization data for intermediates and final products. Deposit raw spectral data in public repositories (e.g., Zenodo) to enable replication .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s bioactivity while minimizing confounding variables?

  • Methodological Answer : Implement a factorial design to test dose-response relationships and interactions with biological targets (e.g., enzyme inhibition assays). Use negative controls (e.g., solvent-only groups) and blinded data analysis to reduce bias. For in vivo studies, adhere to ARRIVE guidelines for animal research transparency .

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